invasin
Description
Invasin is a 103-kDa outer membrane protein produced by pathogenic bacteria such as Yersinia pseudotuberculosis and enteropathogenic Escherichia coli. It facilitates bacterial invasion into mammalian cells by binding to β1-integrin receptors on host cell surfaces, triggering actin rearrangements and internalization via the "zipper mechanism" . Structurally, this compound contains five immunoglobulin (Ig)-like domains (D1–D5), with the C-terminal D4 and D5 forming a super-domain responsible for integrin recognition . This protein is critical for establishing infections, as demonstrated by studies showing that Salmonella strains engineered to express this compound bypass their canonical Type III Secretion System (TTSS-1) and instead rely on integrin-mediated entry .
Properties
CAS No. |
114073-91-5 |
|---|---|
Molecular Formula |
C6H14Br2N2 |
Synonyms |
invasin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Invasin vs. Intimin
Intimin, a virulence factor in attaching/effacing E. coli (EPEC), shares structural homology with this compound despite low sequence identity (~10%). Both proteins have:
- Rod-like Ig-domain arrangements : this compound’s D1–D4 and intimin’s Ig-like domains adopt similar folds.
- C-terminal adhesive tips : this compound’s D4/D5 and intimin’s Int190 form analogous super-domains critical for receptor binding. Structural alignment reveals 73–77 equivalent Cα atoms with root-mean-square deviations (RMSD) of 2.9–3.5 Å .
- Divergent binding interfaces : Intimin binds the translocated intimin receptor (Tir), a bacterial effector injected into host cells, whereas this compound directly targets β1-integrins .
This compound vs. SinH
SinH, a surface protein in E.
- Transmembrane β-barrel domain : TM-scores of 0.96 (vs. This compound) and 0.95 (vs. intimin) indicate near-identical folds despite 62–66% sequence similarity .
- Ig-like domains : SinH’s Ig-like domains 1 and 2 align with this compound’s D3 (TM-scores: 0.54–0.55), but sequence identity is <15% .
- Unique receptor-binding domain (RBD) : SinH’s RBD contains a lectin-like domain absent in this compound/intimin, suggesting divergent host targets .
This compound vs. ESA_00986
ESA_00986, an adhesin in Cronobacter sakazakii, is hypothesized to belong to the intimin/invasin family. However, it shares only 32% sequence similarity with E. coli intimin and lacks definitive domain annotations . Functional studies show it mediates adhesion and invasion, but its receptor remains unidentified .
Functional Comparisons
| Protein | Organism | Host Receptor | Mechanism | Key Functional Difference |
|---|---|---|---|---|
| This compound | Yersinia spp. | β1-integrins | Zipper mechanism | Triggers integrin clustering for passive uptake |
| Intimin | EPEC, EHEC | Tir (bacterial effector) | Tir-intimin interaction | Requires prior injection of Tir into host cells |
| Rck | Salmonella spp. | Unknown | Complement resistance + invasion | Dual role in immune evasion and cell entry |
| SinH | E. coli | Likely glycans | Lectin-mediated binding | Utilizes a carbohydrate-binding RBD |
| ESA_00986 | C. sakazakii | Unknown | Adhesion/invasion | Role in neonatal infections, mechanism unclear |
Key Findings :
- This compound vs. Rck : While both promote bacterial entry, Rck (in Salmonella) additionally confers resistance to complement-mediated lysis, expanding its role in immune evasion .
- This compound vs. HD6 defensin interaction: Human α-defensin 6 (HD6) binds this compound to self-assemble into nanonets, trapping bacteria.
Mechanistic Divergence
- Integrin vs. Tir dependency : this compound’s reliance on host integrins contrasts with intimin’s dependence on the bacterial effector Tir, highlighting evolutionary adaptations to different niches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
